molecular formula C7H8O3 B12889929 1-(5-Methoxyfuran-2-yl)ethanone CAS No. 65827-50-1

1-(5-Methoxyfuran-2-yl)ethanone

Cat. No.: B12889929
CAS No.: 65827-50-1
M. Wt: 140.14 g/mol
InChI Key: VJRMEROKMGZTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Methoxyfuran-2-yl)ethanone is an organic compound with the molecular formula C7H8O3 It is a derivative of furan, a heterocyclic aromatic organic compound, and features a methoxy group at the 5-position and an ethanone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Methoxyfuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-methoxyfuran with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxyfuran-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted furans, depending on the substituent introduced.

Scientific Research Applications

1-(5-Methoxyfuran-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-(5-Methoxyfuran-2-yl)ethanone involves its interaction with specific molecular targets. For instance, its methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s furan ring can also undergo various chemical transformations, affecting its overall reactivity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Acetylfuran: Similar structure but lacks the methoxy group.

    5-Methoxy-2-furancarboxaldehyde: Contains a formyl group instead of an ethanone group.

    5-Methoxyfuran-2-carboxylic acid: Features a carboxylic acid group instead of an ethanone group.

Uniqueness

1-(5-Methoxyfuran-2-yl)ethanone is unique due to the presence of both a methoxy group and an ethanone group on the furan ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

65827-50-1

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

1-(5-methoxyfuran-2-yl)ethanone

InChI

InChI=1S/C7H8O3/c1-5(8)6-3-4-7(9-2)10-6/h3-4H,1-2H3

InChI Key

VJRMEROKMGZTOZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.